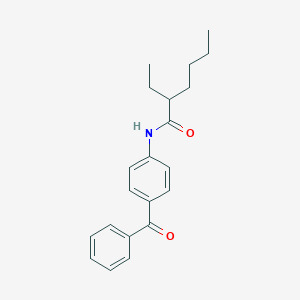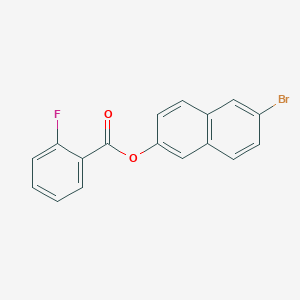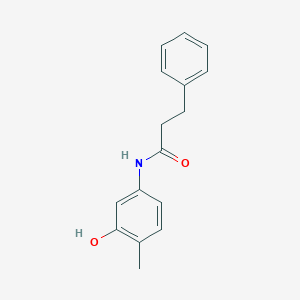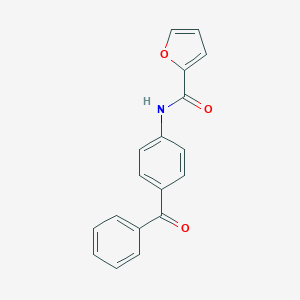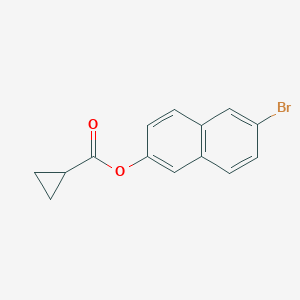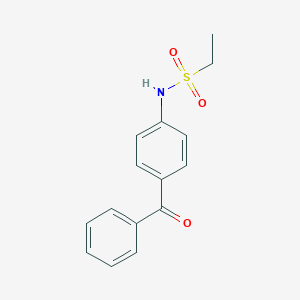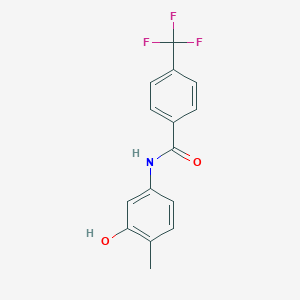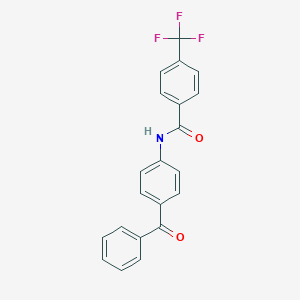
6-Bromo-2-naphthyl4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-naphthyl4-methoxybenzenesulfonate, also known as BNMS, is a chemical compound used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis. BNMS is a white powder with a molecular weight of 407.35 g/mol and a melting point of 190-195°C.
Mechanism of Action
The mechanism of action of 6-Bromo-2-naphthyl4-methoxybenzenesulfonate is not well understood. However, it is believed to act as a sulfonating agent, which can modify the chemical and physical properties of other molecules. 6-Bromo-2-naphthyl4-methoxybenzenesulfonate is also known to react with amines and alcohols, forming sulfonamides and sulfonates, respectively.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 6-Bromo-2-naphthyl4-methoxybenzenesulfonate. However, it has been reported to have anti-inflammatory and analgesic properties. 6-Bromo-2-naphthyl4-methoxybenzenesulfonate has also been shown to inhibit the growth of certain cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Bromo-2-naphthyl4-methoxybenzenesulfonate in lab experiments is its high purity, which ensures consistent results. 6-Bromo-2-naphthyl4-methoxybenzenesulfonate is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one limitation of using 6-Bromo-2-naphthyl4-methoxybenzenesulfonate is its high cost, which may limit its use in large-scale experiments.
Future Directions
1. Development of new synthetic methods for 6-Bromo-2-naphthyl4-methoxybenzenesulfonate.
2. Investigation of the mechanism of action of 6-Bromo-2-naphthyl4-methoxybenzenesulfonate.
3. Evaluation of the anti-inflammatory and analgesic properties of 6-Bromo-2-naphthyl4-methoxybenzenesulfonate in animal models.
4. Development of new fluorescent dyes using 6-Bromo-2-naphthyl4-methoxybenzenesulfonate as a precursor.
5. Investigation of the potential of 6-Bromo-2-naphthyl4-methoxybenzenesulfonate as an anti-cancer agent.
6. Development of new coupling agents for peptide synthesis using 6-Bromo-2-naphthyl4-methoxybenzenesulfonate as a template.
Synthesis Methods
The synthesis of 6-Bromo-2-naphthyl4-methoxybenzenesulfonate involves the reaction of 6-bromo-2-naphthol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction takes place at room temperature and yields 6-Bromo-2-naphthyl4-methoxybenzenesulfonate as a white solid.
Scientific Research Applications
6-Bromo-2-naphthyl4-methoxybenzenesulfonate is widely used in scientific research as a reagent for organic synthesis. It is used in the synthesis of various compounds such as benzothiazoles, benzoxazoles, and benzimidazoles. 6-Bromo-2-naphthyl4-methoxybenzenesulfonate is also used in the synthesis of fluorescent dyes and as a coupling agent in peptide synthesis.
properties
Product Name |
6-Bromo-2-naphthyl4-methoxybenzenesulfonate |
|---|---|
Molecular Formula |
C17H13BrO4S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
(6-bromonaphthalen-2-yl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H13BrO4S/c1-21-15-6-8-17(9-7-15)23(19,20)22-16-5-3-12-10-14(18)4-2-13(12)11-16/h2-11H,1H3 |
InChI Key |
RCZMUAYFHVRENH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



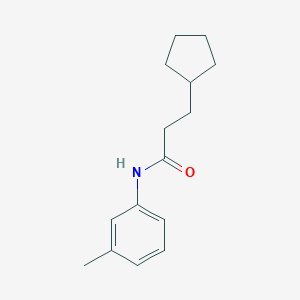
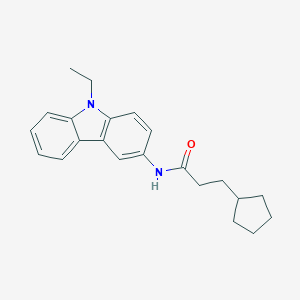
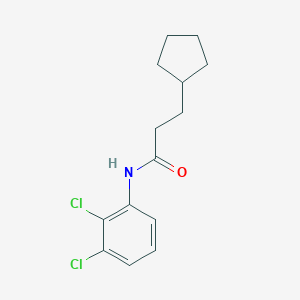
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
